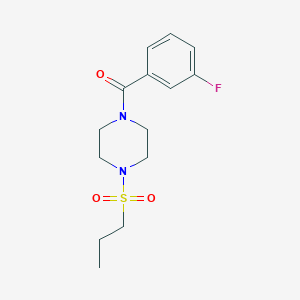
N-cyclopentyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine derivatives, including compounds with similar structures to "N-cyclopentyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide," are of significant interest in medicinal chemistry due to their versatile biological activities. Such compounds are synthesized through various methods, aiming to explore their chemical and physical properties for potential applications.
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including condensation reactions, cyclization, and functionalization. For example, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a compound with antiproliferative activity, demonstrates the complexity of synthesizing morpholine derivatives, involving amination and cyclization steps (J. Lu et al., 2021).
Molecular Structure Analysis
The determination of crystal structures through X-ray diffraction analysis is crucial for understanding the molecular geometry and potential interactions of morpholine derivatives. Such analyses provide insights into the compounds' stability, reactivity, and biological activity. For instance, the crystal structure determination of related compounds has revealed significant conjugation and molecular arrangements indicative of their potential biological activities (I. Efimov et al., 2016).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, showcasing a range of chemical properties such as regioselective O-sulfonylation, which is a key step in synthesizing enantiopure morpholines (Francesca Foschi et al., 2017). These reactions are essential for modifying the chemical structure to achieve desired biological activities or physical properties.
科学的研究の応用
Synthesis and Biochemical Properties
Polyesteramides with Pendant Functional Groups : Morpholine-2,5-dione derivatives, including those related to the specified compound, have been synthesized and investigated for their potential in creating polyesteramides with protected pendant functional groups. These compounds show promise in material science for the development of biodegradable materials with specific functional capabilities (Veld, Dijkstra, & Feijen, 1992).
Novel Anthranilic Acid Derivatives : Research into anthranilic acid derivatives has revealed their role in activating heme-oxidized soluble guanylyl cyclase, suggesting potential applications in medical research, particularly in vascular biology and pharmacology (Schindler et al., 2006).
Carbonic Anhydrase Inhibitors : Studies on sulfonamide inhibitors of carbonic anhydrases have identified compounds with significant inhibitory effects on several isoenzymes, highlighting their potential in designing new therapeutic agents (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Synthesis and Characterization
Cyclization Cascades for Heterocyclic Scaffolds : The development of N-amidyl radical-triggered cyclization cascades offers a novel pathway to synthesize highly functionalized heterocyclic scaffolds. This approach is instrumental in the synthesis of complex organic structures, potentially useful in pharmaceutical development and material science (Fuentes et al., 2015).
Prodrug Forms for Sulfonamide Group : Research into water-soluble amino acid derivatives of N-methylsulfonamides has explored their potential as prodrug forms, focusing on improving the solubility and pharmacokinetic properties of sulfonamide-containing drugs (Larsen, Bundgaard, & Lee, 1988).
Metal Complexes of Sulfonamide Derivatives : The synthesis and characterization of Ni(II) and Cu(II) complexes with sulfonamide derivatives have been studied, revealing insights into the coordination chemistry and potential applications in catalysis and material science (Ozer et al., 2009).
特性
IUPAC Name |
N-cyclopentyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-14(15-11-3-1-2-4-11)13-9-12(10-21-13)22(18,19)16-5-7-20-8-6-16/h9-11H,1-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEDUAOHVIHEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)


![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)
![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)
![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)
![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)
![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)
